5-Methylthiophene-2-carbothioamide
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Overview
Description
5-Methylthiophene-2-carbothioamide is a heterocyclic organic compound with the molecular formula C6H7NS2. It features a thiophene ring, which is a five-membered ring containing one sulfur atom, substituted with a methyl group at the 5-position and a carbothioamide group at the 2-position. Thiophene derivatives, including this compound, are known for their diverse chemical properties and wide range of applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
The synthesis of 5-Methylthiophene-2-carbothioamide can be achieved through several methods. One common synthetic route involves the condensation reaction of 5-methylthiophene-2-carboxylic acid with thioamide derivatives under specific reaction conditions. This process typically requires the use of reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to activate the carboxylic acid group, followed by the addition of thioamide .
Industrial production methods for thiophene derivatives often involve scalable and efficient processes. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be adapted for large-scale synthesis of thiophene derivatives .
Chemical Reactions Analysis
5-Methylthiophene-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the carbothioamide group to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can yield 5-methylthiophene-2-sulfonamide .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Methylthiophene-2-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s antioxidant properties are linked to its capacity to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
5-Methylthiophene-2-carbothioamide can be compared with other thiophene derivatives, such as:
5-Methylthiophene-2-carboxamide: Similar in structure but with a carboxamide group instead of a carbothioamide group.
5-Methyl-2-thiophenecarboxaldehyde: Contains an aldehyde group at the 2-position, leading to distinct chemical properties and applications.
2-Aminothiophene derivatives: These compounds have an amino group at the 2-position and are known for their diverse pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-methylthiophene-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS2/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQJZGFICZDEGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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